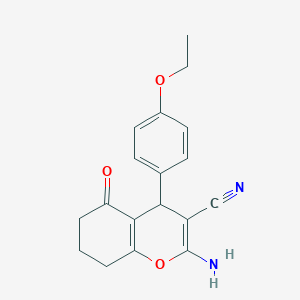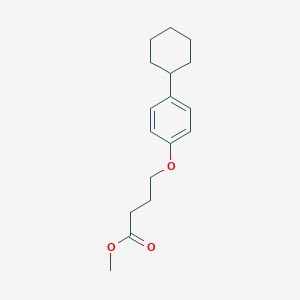
methyl 4-(4-cyclohexylphenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-cyclohexylphenoxy)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound features a cyclohexyl group attached to a phenoxy moiety, which is further connected to a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-cyclohexylphenoxy)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The process typically involves the reaction of 4-(4-cyclohexylphenoxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-cyclohexylphenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(4-cyclohexylphenoxy)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 4-(4-cyclohexylphenoxy)butanoic acid and methanol.
Reduction: 4-(4-cyclohexylphenoxy)butanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-cyclohexylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-cyclohexylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-cyclohexylphenoxy)butanoic acid, which may interact with enzymes or receptors in biological systems. The phenoxy moiety can participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hexanoylphenyl)butanoate
- Methyl butanoate
- Ethyl butanoate
Uniqueness
Methyl 4-(4-cyclohexylphenoxy)butanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-(4-cyclohexylphenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-19-17(18)8-5-13-20-16-11-9-15(10-12-16)14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOSKVAGKRDPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)
![[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride](/img/structure/B5191783.png)
![Methyl 4-[[3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoate](/img/structure/B5191788.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
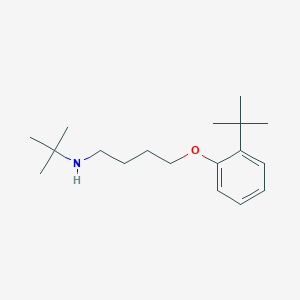
![methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)
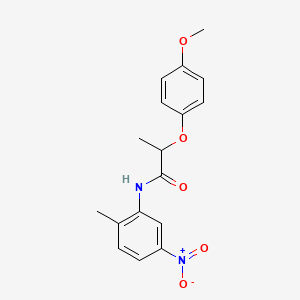
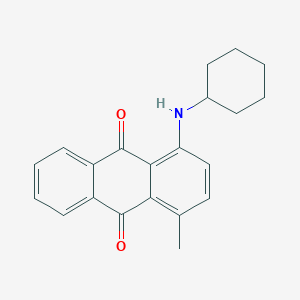
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)
